molecular formula C8H8N2O B12274515 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B12274515
M. Wt: 148.16 g/mol
InChI Key: HSRPSEWZTPPXMA-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the reaction of 5-bromo-7-azaindole with tert-butyl potassium in the presence of a solvent such as tetrahydrofuran. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as FGFRs and VEGFRs. By inhibiting these receptors, the compound can modulate various signaling pathways involved in cell proliferation, migration, and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of biologically active molecules. Its ability to inhibit specific receptors and modulate signaling pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C8H8N2O/c1-5-3-9-8-7(5)2-6(11)4-10-8/h2-4,11H,1H3,(H,9,10)

InChI Key

HSRPSEWZTPPXMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)O

Origin of Product

United States

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